![molecular formula C11H15NO3S B7548941 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone](/img/structure/B7548941.png)
2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone, also known as DBM, is a synthetic compound with potential therapeutic applications. It belongs to the class of benzoxazinone derivatives and has gained attention in recent years due to its potential as a chemopreventive and therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival and proliferation. Additionally, 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has been shown to inhibit the activity of STAT3, a transcription factor that promotes cancer cell growth and survival.
Biochemical and Physiological Effects:
2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has been found to have various biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest in cancer cells, thereby preventing their further proliferation. 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it has been shown to be non-toxic to normal cells, making it a potentially safe therapeutic agent. However, one limitation of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone is that it has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone. One area of interest is the development of novel formulations of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone and its potential therapeutic applications in other diseases besides cancer. Finally, clinical trials are needed to evaluate the safety and efficacy of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone in human patients.
Synthesis Methods
The synthesis of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone involves the reaction of 2-amino-6-methylbenzoxazin-4-one with methyl sulfone in the presence of a base catalyst. This reaction results in the formation of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone as a white crystalline solid.
Scientific Research Applications
2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has also been found to induce apoptosis, or programmed cell death, in cancer cells, thereby preventing their further growth and spread.
properties
IUPAC Name |
2,6-dimethyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8-4-5-11-10(6-8)12(16(3,13)14)7-9(2)15-11/h4-6,9H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODVAHDQZKCMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C=CC(=C2)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonyl-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.